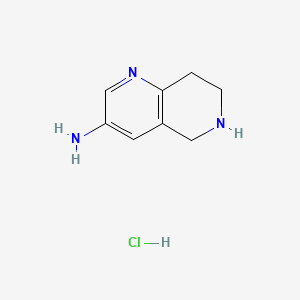

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is often used in research due to its potential pharmacological properties.

Mechanism of Action

Target of Action

Compounds in the naphthyridine family have been found to be pharmacologically active, with a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It is known that naphthyridines interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Naphthyridines have been shown to impact a wide range of biological applications, suggesting that they may affect multiple pathways .

Result of Action

Naphthyridines have been associated with a variety of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the compound should be stored in a dry, room temperature environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

1,6-Naphthyridine: The parent compound, known for its diverse biological activities.

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A derivative with potential pharmacological properties.

5,6,7,8-Tetrahydro-6-methyl-1,6-naphthyridin-3-amine: Another derivative with unique chemical properties.

Uniqueness

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of biological targets

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride (CAS No. 1353101-01-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its potential therapeutic applications and mechanisms of action based on various research findings.

- Molecular Formula : C₈H₁₂ClN₃

- Molecular Weight : 185.65 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Sealed in dry conditions at room temperature

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in critical physiological pathways.

Key Mechanisms:

- Antituberculosis Activity : A study involving a library synthesis of naphthyridine derivatives demonstrated that certain compounds within this class exhibited promising antituberculosis activity. The screening identified lead compounds that could potentially be developed into effective treatments against Mycobacterium tuberculosis .

- RORγt Inverse Agonism : Recent research has highlighted the compound's role as an inverse agonist for the RORγt receptor, which is implicated in autoimmune diseases. This activity suggests potential applications in treating conditions such as psoriasis and multiple sclerosis .

- Antitumor Properties : Naphthyridine derivatives have been explored for their antitumor effects. Specifically, studies have indicated that certain modifications to the naphthyridine structure can enhance cytotoxicity against various cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Antituberculosis Screening : In a study conducted by researchers synthesizing a library of naphthyridine derivatives, three lead compounds were identified that showed significant antituberculosis activity. These compounds were further evaluated for their efficacy and safety profiles in vitro and in vivo .

- RORγt Modulation : A recent investigation into the asymmetric synthesis of tetrahydronaphthyridine derivatives revealed that certain analogs could effectively inhibit RORγt activity. This finding supports the potential use of these compounds in treating inflammatory diseases .

- Antitumor Evaluation : A series of naphthyridine derivatives were tested against various cancer cell lines. The results indicated that modifications at specific positions on the naphthyridine ring could lead to enhanced antitumor efficacy, suggesting avenues for developing new cancer therapies .

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXBECPQNAFQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743930 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353101-01-5 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.